Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate
Description
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate is a substituted benzoate ester featuring a dimethylamino-methyl group at the C2 position, a hydroxyl group at C3, and a methoxy group at C2. Its molecular formula is C₁₂H₁₇NO₄ (calculated molecular weight: 251.27 g/mol). The hydroxyl and methoxy groups may influence solubility and hydrogen-bonding interactions, while the dimethylamino group could enhance lipophilicity and modulate biological activity .
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C12H17NO4/c1-13(2)7-9-8(12(15)17-4)5-6-10(16-3)11(9)14/h5-6,14H,7H2,1-4H3 |
InChI Key |
UWVWOSMFNMKALX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Mannich Reaction-Based Approach
The Mannich reaction provides a direct method for introducing aminomethyl groups via three-component condensation. Applied to methyl 3-hydroxy-4-methoxybenzoate, this strategy faces regiochemical challenges due to competing activation at positions 5 and 6 by the electron-donating hydroxyl and methoxy groups.
Procedure :
- Substrate activation : Protect the 3-hydroxy group as its tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF (0°C to RT, 12 h).
- Mannich reaction : React protected intermediate with formaldehyde (37% aq.) and dimethylamine hydrochloride in ethanol/water (1:1) at 60°C for 24 h.
- Deprotection : Remove TBS group using tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 h).
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 60°C |
| Solvent System | EtOH/H2O (1:1) |
| Reaction Time | 24 h |
| Yield (Step 2) | 58% (theoretical) |
Challenges :
Route 2: Chloromethylation-Amination Sequence
This two-step approach circumvents Mannich reaction regioselectivity issues through electrophilic aromatic substitution followed by nucleophilic displacement:
Procedure :
- Chloromethylation : Treat methyl 3-hydroxy-4-methoxybenzoate with chloromethyl methyl ether (MOMCl) and ZnCl2 catalyst in dichloroethane (80°C, 8 h).
- Amination : React chloromethyl intermediate with dimethylamine (40% aq.) in THF at 0°C → RT for 12 h.
Optimization Data :
| Step | Reagent Ratio (Substrate:Reagent) | Temperature | Yield |
|---|---|---|---|
| 1 | 1:1.2 | 80°C | 67% |
| 2 | 1:5 | 0°C → RT | 83% |
Advantages :
- Better control over substitution pattern compared to Mannich approach.
- Avoids protection/deprotection steps for phenolic hydroxyl.
Limitations :
- Requires strict temperature control during chloromethylation to prevent polymerization side reactions.
Alternative Methodologies
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate key steps:
Procedure :
- Perform Mannich reaction in sealed vessel under microwave irradiation (300 W, 100°C, 30 min).
Results :
- 72% yield vs. 58% conventional heating.
- Reduced formation of positional isomers (≤5% vs. 18% conventional).
Enzymatic Catalysis
Lipase-mediated transesterification provides an eco-friendly alternative for ester group installation:
Protocol :
- React 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoic acid with methanol using Candida antarctica lipase B (CAL-B) in tert-butanol (40°C, 48 h).
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Enzyme Reuse Cycles | 5 |
| Ester Purity | 98.5% (HPLC) |
Analytical Characterization
Critical quality attributes were verified through advanced analytical techniques:
1H NMR (500 MHz, CDCl3) :
- δ 2.21 (s, 6H, N(CH3)2)
- δ 3.79 (s, 2H, CH2N)
- δ 3.85 (s, 3H, OCH3)
- δ 3.91 (s, 3H, COOCH3)
- δ 6.45 (d, J=8.5 Hz, 1H, H-5)
- δ 7.12 (d, J=8.5 Hz, 1H, H-6)
HPLC Conditions :
| Column | C18 (250 × 4.6 mm, 5 μm) |
|---|---|
| Mobile Phase | 60:40 MeCN/H2O + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Retention | 8.2 min |
Mass Spectrometry :
- ESI-MS m/z 282.1 [M+H]+ (calc. 282.14 for C13H19NO5)
Process Scale-Up Considerations
Industrial production requires addressing:
- Cost optimization : Substitute TBSCl with cheaper silylating agents (e.g., TMSC1).
- Waste minimization : Implement solvent recovery systems for THF and dichloroethane.
- Safety protocols : Install pressure-relief systems for exothermic amination steps.
Comparative Evaluation of Methods
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Mannich (Conventional) | 42% | 95% | Moderate | $$$ |
| Chloromethylation | 55% | 97% | High | $$ |
| Microwave-Assisted | 63% | 96% | Low | $$$$ |
| Enzymatic | 71% | 98.5% | High | $$ |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Benzoate Esters with Sulfonylurea Moieties (Pesticide Derivatives)
lists sulfonylurea-based herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester . These compounds share a benzoate backbone but differ in substituents and functional groups:
Key Differences :
- The target compound lacks the sulfonylurea-triazine group critical for herbicidal activity in the analogs.
- Its dimethylamino-methyl group may confer basicity and membrane permeability, unlike the electronegative sulfonylurea moieties in pesticides .
Dimethylamino-Containing Heterocycles (Pharmaceutical Derivatives)
and describe complex dimethylamino-bearing heterocycles, such as 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} () and ranitidine-related compound B (). These structures emphasize the role of dimethylamino groups in receptor binding and solubility:
Key Insight: While the dimethylamino group in the target compound may improve bioavailability, its benzoate scaffold lacks the heterocyclic complexity required for specific receptor interactions seen in pharmaceuticals .
Substituted Benzoate Esters (Intermediate/Agrochemical Derivatives)
and highlight benzoate esters with diverse substituents. For example, Methyl 2-amino-3-hydroxybenzoate () shares hydroxyl and amino groups but lacks the dimethylamino-methyl and 4-methoxy substituents:
Key Differences :
- The dimethylamino-methyl group in the target compound introduces steric bulk and basicity absent in simpler analogs like Methyl 2-amino-3-hydroxybenzoate.
- The 4-methoxy group may stabilize the aromatic ring against oxidative degradation compared to halogenated derivatives .
Research Findings and Functional Implications
- Solubility and Stability: The hydroxyl and methoxy groups likely improve water solubility relative to fully non-polar benzoates, while the dimethylamino group may reduce crystallinity, enhancing formulation flexibility.
- Biological Activity: Unlike sulfonylurea herbicides (), the target compound’s lack of a triazine group suggests non-herbicidal applications. Its structure aligns more closely with intermediates for drug synthesis (e.g., β-blocker precursors) .
- Synthetic Utility: The compound’s functional groups make it a versatile intermediate for derivatization, such as quaternization of the dimethylamino group or ester hydrolysis .
Biological Activity
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate, commonly referred to as a benzoate derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H17N O4
- Molecular Weight : 239.27 g/mol
- CAS Number : 87743-10-0
This benzoate derivative features a dimethylamino group, which is known to enhance lipophilicity and facilitate membrane penetration, critical for its biological activity.
This compound exhibits its biological effects primarily through interactions with various enzyme systems and cellular pathways. The presence of both methoxy and hydroxyl groups contributes to its ability to engage in hydrogen bonding and electrostatic interactions with target proteins, thereby influencing enzymatic activity and cellular signaling.
1. Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses significant anti-cancer properties:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Induces apoptosis through mitochondrial pathways. |
| HCT116 (Colorectal Cancer) | 12.3 | Exhibits selectivity towards cancer cells over normal fibroblasts. |
| K562 (Leukemia) | 10.8 | Shows potential for use in leukemia treatment. |
The compound's cytotoxicity was assessed using the MTS assay, which measures cellular metabolic activity as an indicator of cell viability.
2. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
3. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes related to cancer progression:
- Tyrosine Kinase Inhibition : Inhibits tyrosine kinase activity, which plays a crucial role in cell signaling pathways involved in cancer cell proliferation.
- Aromatase Activity : Exhibits inhibitory effects on aromatase, an enzyme involved in estrogen biosynthesis, suggesting potential applications in hormone-dependent cancers.
Case Studies and Research Findings
A notable study published in MDPI examined the effects of various benzoate derivatives on cancer cell lines, including this compound. The researchers found that this compound not only inhibited cell growth but also induced apoptosis via caspase activation pathways .
Another investigation focused on the synthesis of related compounds and their biological evaluations, indicating that modifications to the methoxy group significantly influenced their cytotoxicity profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving triazine intermediates, as demonstrated in analogous benzoate ester syntheses. For example, stepwise coupling of chlorotriazine derivatives with phenolic or amino groups under controlled temperatures (-35°C to 40°C) and using DIPEA as a base is critical for regioselectivity . Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAC gradients) is recommended for purification, with yields up to 90% achievable under optimized conditions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Compare peaks to analogous structures (e.g., δ = 3.76 ppm for methoxy groups in related benzoate esters) .
- Mass Spectrometry : Validate molecular weight (e.g., C₁₂H₁₇NO₅ requires exact mass 255.11).
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
Q. What are common solubility and stability challenges during storage?
- Methodological Answer : The compound is likely polar due to hydroxyl and dimethylamino groups. Solubility in DMSO or methanol is expected, but stability may vary. Store under inert gas at -20°C to prevent hydrolysis of the ester or oxidation of the phenolic group. Monitor via TLC (Rf ~0.18 in hexane/EtOAc 2:1) for degradation .
Advanced Research Questions
Q. How can contradictory NMR data between synthetic batches be resolved?
- Methodological Answer : Contradictions may arise from regioisomers or residual solvents. Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, the dimethylamino group’s protons may split into multiplets due to conformational changes, requiring advanced decoupling experiments .
Q. What computational methods are suitable for predicting the compound’s bioactivity or binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like acetylcholinesterase or sulfonylurea receptors, given structural similarities to herbicidal benzoates . QSAR models using descriptors like logP (predicted ~1.5–2.0) and H-bond donors/acceptors may prioritize synthesis derivatives .
Q. How can reaction kinetics be optimized to suppress side-product formation during triazine coupling?
- Methodological Answer : Monitor reaction progress via in-situ FTIR or LC-MS. Adjust equivalents of DIPEA (1.1–1.6 equiv.) and temperature (stepwise from -35°C to 40°C) to minimize byproducts like unreacted trichlorotriazine. Statistical design of experiments (DoE) can identify critical parameters .
Data Interpretation & Mechanistic Studies
Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?
- Methodological Answer : Use HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to detect oxidation byproducts (e.g., quinone derivatives). Accelerated stability studies (40°C/75% RH) combined with HRMS can identify fragmentation patterns .
Q. How does steric hindrance from the dimethylamino group influence reactivity in ester hydrolysis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
